molecular formula C10H7N3O B13222633 4H,5H-Imidazo[1,5-a]quinazolin-5-one

4H,5H-Imidazo[1,5-a]quinazolin-5-one

Cat. No.: B13222633
M. Wt: 185.18 g/mol
InChI Key: JGWRDXAKPGDTBM-UHFFFAOYSA-N
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Description

4H,5H-Imidazo[1,5-a]quinazolin-5-one (CAS 1206450-70-5) is a nitrogen-fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C10H7N3O and a molecular weight of 185.18 g/mol, this imidazoquinazoline scaffold serves as a privileged structure for developing novel biologically active agents . Research into this class of compounds has revealed a broad spectrum of potential pharmacological activities. Imidazo[1,5-a]quinazoline derivatives have demonstrated notable cytotoxic effects, with specific compounds exhibiting potent activity against human mammary carcinoma cell lines (MCF7), showing IC50 values as low as 10.6 µM, comparable to reference drugs . The structural motif is also recognized for its potential in antimicrobial research, positioning it as a promising candidate for addressing drug-resistant infections . The value of the imidazoquinazoline core extends to its synthetic versatility. Modern synthetic approaches, including one-pot multicomponent reactions and catalyst-free methodologies, allow for efficient and diverse functionalization, enabling researchers to fine-tune biological activity and physicochemical properties . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new mechanisms of action in oncology and infectious disease. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

4H-imidazo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C10H7N3O/c14-10-7-3-1-2-4-8(7)13-6-11-5-9(13)12-10/h1-6H,(H,12,14)

InChI Key

JGWRDXAKPGDTBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CN=CN23

Origin of Product

United States

Chemical Reactivity and Transformations of 4h,5h Imidazo 1,5 a Quinazolin 5 One

Functionalization and Derivatization Strategies

The 4H,5H-Imidazo[1,5-a]quinazolin-5-one scaffold offers multiple sites for functionalization, allowing for the synthesis of a diverse library of derivatives. The imidazole (B134444) and quinazolinone rings can be modified through various synthetic methodologies.

A general method for the synthesis of 1,3-disubstituted-imidazo[1,5-a]quinazolin-5-(4H)-ones has been developed. researchgate.net This process typically involves a microwave-assisted formation of a quinazolinone intermediate from anthranilamide and a protected amino acid, which is then followed by an intramolecular cyclodehydration under acidic conditions to furnish the tricyclic system. researchgate.net For the synthesis of 3-monosubstituted derivatives, a deprotection and formylation sequence of a Boc-protected intermediate is necessary. researchgate.net

Furthermore, novel series of 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one derivatives have been designed and synthesized. semanticscholar.org These syntheses often start from appropriately substituted imidazolinone precursors which are then cyclized to form the imidazo[1,5-a]quinazoline core. semanticscholar.org For instance, reaction of chloroacetylated N-amino derivatives with secondary amines like piperidine (B6355638) and N-methylpiperazine can introduce substituents at the 4-position. semanticscholar.org

Electrochemical methods have also been employed for the functionalization of related systems, suggesting potential routes for the derivatization of the this compound core. An efficient electrochemical dual C(sp3)–H amination has been developed for the synthesis of imidazo[1,5-a]quinazolin-5(4H)-ones under metal-free and chemical oxidant-free conditions. researchgate.net

The reactivity of the quinazolinone moiety is well-documented, with various synthetic methods available for substitutions on both the benzene and pyrimidine rings. nih.gov These methods, including the condensation of N-acylanthranilic acids with primary amines, provide a versatile platform for introducing a wide range of functional groups. nih.gov

Table 1: Examples of Functionalization Reactions of the Imidazo[1,5-a]quinazoline Core

Reaction TypeReagents and ConditionsPosition of FunctionalizationReference
N-Alkylation/N-ArylationAlkyl/Aryl halides, BaseN-4 semanticscholar.org
AcylationAcyl chlorides, PyridineN-1 nih.gov
Substitution at C-1 and C-3Microwave-assisted synthesis, acid-catalyzed cyclodehydrationC-1, C-3 researchgate.net
Chloroacetylation of N-amino derivativeChloroacetyl chloride, DMFN-4 amino group semanticscholar.org
Reaction with secondary aminesPiperidine or N-methylpiperazine, K2CO3, acetonitrileN-4 amino group semanticscholar.org

Ring Transformations and Rearrangement Reactions

The fused heterocyclic system of imidazo[1,5-a]quinazolin-5-one can undergo various ring transformations and rearrangement reactions, particularly under acidic or basic conditions. These reactions can lead to the formation of novel heterocyclic scaffolds.

While specific examples for this compound are not extensively documented, studies on related fused quinazoline (B50416) and imidazole systems provide insights into its potential reactivity. For instance, acid-promoted ring-opening reactions have been observed in quinazoline derivatives. researchgate.net This suggests that under strong acidic conditions, the quinazolinone ring of the title compound could be susceptible to cleavage.

Base-induced rearrangements are also a common feature in related heterocyclic systems. Skeletal rearrangements of functionalized imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine derivatives have been reported to occur via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism under the action of potassium hydroxide in methanol. beilstein-journals.org A similar base-catalyzed rearrangement has been observed in the conversion of imidazo[4,5-e]thiazolo[3,2-b]triazines to their regioisomeric imidazo[4,5-e]thiazolo[2,3-c]triazines. nih.gov These examples highlight the potential for base-mediated transformations of the imidazo[1,5-a]quinazoline core.

Furthermore, intramolecular rearrangements can be a key step in the synthesis of complex fused systems. A novel series of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones were synthesized through a one-pot three-component reaction that involves an intramolecular rearrangement and cyclization. rsc.org

Photochemical reactions can also induce ring transformations. For example, a photochemical mediated ring contraction of 4H-1,2,6-thiadiazines to 1,2,5-thiadiazol-3(2H)-one 1-oxides has been reported. nih.gov This indicates that the imidazo[1,5-a]quinazolin-5-one core might exhibit interesting photochemical reactivity, potentially leading to ring-contracted products.

Redox Chemistry: Oxidation and Reduction Pathways of the Imidazoquinazoline Core

The redox behavior of the this compound core is crucial for its biological activity and for the development of synthetic transformations. Both oxidation and reduction reactions can be employed to modify the scaffold.

An important oxidative pathway is demonstrated by the electrochemical dual oxidative C(sp3)–H amination, which is used in the synthesis of imidazo[1,5-a]quinazolin-5(4H)-ones. researchgate.net This reaction proceeds under metal-free and chemical oxidant-free conditions, highlighting the inherent susceptibility of precursors to oxidative cyclization. researchgate.net Another study reports an iodine-promoted tandem oxidative condensation to yield imidazo[1,5-a]quinazolin-5(4H)-ones, using molecular oxygen as the terminal oxidant. researchgate.net This process involves a sequential amination-oxidation-annulation-aromatization cascade. researchgate.net The oxidation of sulfides to sulfoxides can be catalyzed by metalloporphyrins, indicating that the sulfur-containing derivatives of the imidazoquinazoline core could be selectively oxidized. mdpi.com

Regarding reduction pathways, while specific studies on the this compound are limited, the reactivity of related heterocyclic systems provides valuable insights. For example, the reduction of pyrazino[2,3-c]quinolin-5(6H)-ones with sodium borohydride (NaBH4) has been reported. nih.gov This suggests that the carbonyl group in the quinazolinone ring of the title compound could potentially be reduced to a hydroxyl group or further to a methylene (B1212753) group under appropriate conditions. The reduction of a nitro group on a precursor imidazole ring is a key step in the synthesis of some imidazo[1,2-c]quinazoline derivatives, typically achieved using reducing agents like tin(II) chloride or catalytic hydrogenation. ut.ac.ir

Stability and Degradation Studies under Various Conditions

The stability of the this compound scaffold is a critical factor for its application in medicinal chemistry and materials science. Understanding its degradation pathways under different conditions is essential for formulation and storage.

While comprehensive stability studies on this compound are not widely available, information on related quinazoline derivatives suggests potential areas of instability. An acid-promoted ring-opening reaction of a quinazoline derivative has been documented, indicating that the quinazolinone ring may be susceptible to hydrolysis under acidic conditions. researchgate.net

The formation of imidazo[4,5-g]quinazoline derivatives as trace impurities after extended storage of a 5-aminobenzimidazole library suggests that the core structure can be formed through a multi-component reaction involving defluorination and dehydrogenation, hinting at potential degradation pathways of precursors that could lead to the formation of this stable aromatic system. nih.govmdpi.com

In the context of photochemical stability, some substituted quinazoline derivatives have been shown to exhibit fluorescence, which implies a degree of photochemical activity. nih.gov However, prolonged exposure to light could lead to degradation. For instance, a photochemical process was found to cause the degradation of a m-tolyl substituted 1,2,5-thiadiazol-3(2H)-one 1-oxide under batch conditions, which could be mitigated by using a flow protocol with precise control over irradiation exposure. nih.gov This suggests that the photochemical stability of this compound and its derivatives should be carefully evaluated, especially for applications where light exposure is a factor.

Table 2: Summary of Potential Stability and Degradation Pathways

ConditionPotential Reaction/DegradationBasis of Inference
AcidicRing opening of the quinazolinone moietyAnalogy to acid-promoted ring-opening of quinazolines researchgate.net
BasicSkeletal rearrangementAnalogy to base-induced rearrangements in related fused imidazoles beilstein-journals.orgnih.gov
ThermalPotential for rearrangement or degradationGeneral reactivity of complex heterocycles
PhotochemicalPotential for degradation or ring contractionObserved photodegradation in related heterocycles nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of imidazo[1,5-a]quinazolin-5-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular framework.

In derivatives of the related imidazo[2,1-b]quinazoline system, the chemical shifts in ¹H NMR spectra are indicative of the electronic environment of the protons. For instance, in dimethyl 2-(2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ylidenemethyl)but-2-enedioate, the aromatic protons of the quinazoline (B50416) ring typically appear as multiplets in the downfield region (δ 6.91-7.31 ppm), while the protons of the imidazo portion and any substituents will have characteristic shifts. nih.gov A broad singlet often observed around δ 7.58 ppm can be attributed to the NH proton. nih.gov

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For a substituted 1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, the carbonyl carbon (C-4) and the thiocarbonyl carbon (C-10) are particularly diagnostic, appearing at δ 163.44 ppm and δ 182.26 ppm, respectively. researchgate.net The carbon atoms within the aromatic quinazoline ring and the fused imidazole (B134444) ring will resonate at specific chemical shifts, which can be assigned with the aid of two-dimensional NMR techniques like HSQC and HMBC. nih.gov

Table 1: Representative ¹H NMR Data for Imidazoquinazoline Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
1-(3-isopropoxypropyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazolineDMSO-d₆0.79 (6H, d, J = 6.5 Hz), 1.88 (2H, m), 3.16 (2H, m), 3.20 (1H, m), 4.55 (2H, t, J = 7.5 Hz), 7.94 (2H, d, J = 5.5 Hz), 7.97 (2H, d, J = 5.5 Hz), 8.28 (1H, s), 8.46 (2H, d, J = 6.0 Hz), 8.56 (1H, s), 8.80 (2H, d, J = 5.5 Hz), 8.86 (2H, d, J = 5.5 Hz), 8.91 (2H, d, J = 5.5 Hz)
2-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-oneCDCl₃ + CD₃OD8.05 (d, J = 8.1, 1H), 7.82 (brd, J = 7.8, 1H), 7.48 (m, 1H), 7.30 and 7.20 (two d, J = 8.2, 2H each), 7.16 (m, 1H), 3.99 (d, J = 11.3, 1H), 3.73 (d, J = 11.3, 1H)
Dimethyl 2-(2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ylidenemethyl)but-2-enedioateCDCl₃3.37 (s, 3H), 3.76 (s, 3H), 3.79-3.82 (m, CH₂), 3.99-4.03 (m, CH₂), 6.21 (s, 1H), 6.29 (d, J = 1.47 Hz, 1H), 6.91-7.00 (m, 2H), 7.25-7.31 (m, 2H), 7.58 (br s, 1H)

Table 2: Representative ¹³C NMR Data for Imidazoquinazoline Derivatives

CompoundSolventChemical Shifts (δ, ppm)
2-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-oneCDCl₃ + CD₃OD182.26, 163.44, 139.67, 137.03, 134.95, 132.96, 129.01, 127.80, 126.77, 126.02, 124.88, 122.08, 79.20, 56.74
Dimethyl 2-(2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ylidenemethyl)but-2-enedioateCDCl₃39.76, 45.76, 51.64, 52.70, 93.02, 118.54, 119.18, 121.95, 123.20, 128.09, 131.70, 143.67, 146.16, 146.84, 155.07, 167.41, 168.77

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of imidazo[1,5-a]quinazolin-5-one derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For example, the molecular formula of 1-(3-isopropoxypropyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazoline was determined as C₃₀H₂₇N₇O from the HRESIMS ion at m/z 502.2353 [M+H]⁺ (calculated 502.2349). mdpi.com This level of accuracy is crucial for confirming the identity of a newly synthesized compound.

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting pattern of fragment ions can be pieced together to deduce the connectivity of the molecule. For instance, the EI-MS of 2-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one shows characteristic fragment ions at m/z 331, 329, 259, and 257. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for Imidazoquinazoline Derivatives

CompoundIonizationCalculated m/zFound m/z
1-(3-isopropoxypropyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazolineESI502.2349 [M+H]⁺502.2353 [M+H]⁺
5-Methyl-2-(3-methylbenzo researchgate.netnih.govimidazo[1,2-c]quinazolin-6-yl)anilineESI339.1513 [M+H]⁺339.1519 [M+H]⁺
6-Phenylbenzo researchgate.netnih.govimidazo[1,2-c]quinazolineESI296.1109 [M+H]⁺296.1109 [M+H]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

For imidazo[1,5-a]quinazolin-5-one derivatives, the carbonyl group (C=O) of the quinazolinone ring is a prominent feature in the IR spectrum, typically exhibiting a strong absorption band in the range of 1650-1710 cm⁻¹. In the case of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones, a related class of compounds, the carbonyl absorption is observed at 1708 cm⁻¹. nih.gov The N-H stretching vibration of the imidazole ring or any amino substituents will appear as a sharp or broad band in the region of 3100-3500 cm⁻¹. For the aforementioned pyrazolo-imidazo-quinazolinone, NH stretching vibrations are observed at 3322 and 3211 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are typically found in the 1450-1600 cm⁻¹ region. nih.gov

Table 4: Key IR Absorption Bands for Imidazoquinazoline-Related Structures

Functional GroupTypical Wavenumber (cm⁻¹)Example Compound and Observed Wavenumber (cm⁻¹)
N-H Stretch3100-3500Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones (3322, 3211) nih.gov
C=O Stretch (Amide)1650-1710Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones (1708) nih.gov
C=C Stretch (Aromatic)1450-1600Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones (1579) nih.gov
C-N Stretch1250-13501,2,3,5-Tetrahydroimidazo[2,1-b]quinazolin-5,5'-spiro-2'-phenyl-3'-(4''-chlorophenyl)isoxazolidine (1280) nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering a precise three-dimensional map of the atomic positions in the solid state. This technique is invaluable for confirming the connectivity and stereochemistry of complex molecules like imidazo[1,5-a]quinazolin-5-ones.

Table 5: Crystallographic Data for Related Imidazoquinazoline Derivatives

CompoundCrystal SystemSpace GroupUnit Cell Parameters
C₁₄H₁₅N₅·H₂O (a 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline derivative)MonoclinicP2₁/ca = 15.952(1) Å, b = 4.995(1) Å, c = 33.246(1) Å, β = 93.61(1)° nih.gov
5-(5,6-dihydrobenzo researchgate.netnih.govimidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenolMonoclinicP2₁/ca = 9.7359(7) Å, b = 10.0822(7) Å, c = 17.4624(13) Å, β = 94.2958(15)° nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Analogs and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For chiral analogs of imidazo[1,5-a]quinazolin-5-one, CD spectroscopy can be used to determine the absolute configuration and to study conformational changes in solution.

Theoretical and Computational Investigations of 4h,5h Imidazo 1,5 a Quinazolin 5 One

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For the imidazo[1,5-a]quinazoline core, these methods, particularly Density Functional Theory (DFT), offer a window into the electronic structure and reactivity.

The electronic characteristics of imidazo[1,5-a]quinazoline derivatives have been explored using DFT calculations. These studies focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and its susceptibility to electronic excitation.

For instance, studies on related imidazo[1,5-a]quinolines have shown that the distribution and energies of these frontier orbitals are significantly influenced by the nature and position of substituents on the heterocyclic scaffold. uni-giessen.de In these systems, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. The introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby fine-tuning the electronic properties of the entire molecule. uni-giessen.de

DFT calculations on various quinazolinone derivatives have been performed at levels of theory such as B3LYP/6–31G* to optimize ground-state geometries and calculate electronic properties. semanticscholar.org These studies reveal that intramolecular charge transfer from HOMO to LUMO is a key aspect of their electronic behavior. semanticscholar.org The calculated energy gaps and absorption wavelengths from these theoretical studies often show good agreement with experimental data. semanticscholar.org

Table 1: Representative Theoretical Electronic Properties of Substituted Quinazolinone Derivatives

Compound ClassMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Imidazo[1,5-a]quinolinesDFTData not specifiedData not specified~2.5 - 3.0
Quinazolinone Schiff BasesB3LYP/6–31G*Data not specifiedData not specifiedData not specified
Imidazolin-4-onesB3LYP/6-311G(d,p)Data not specifiedData not specifiedData not specified

Computational chemistry plays a vital role in predicting the most likely pathways for chemical reactions and in characterizing the high-energy transition states that govern the reaction rates. For the synthesis of the imidazo[1,5-a]quinazoline ring system, theoretical studies can help to elucidate the underlying mechanisms.

For example, the formation of related imidazo[4,5-g]quinazoline derivatives has been proposed to proceed through a cascade of chemical transformations, including the formation of a Schiff base, followed by an intramolecular hetero-Diels-Alder reaction. mdpi.com DFT computations have also been used to support proposed mechanisms for the formation of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-one derivatives, helping to confirm the structures of intermediates and the final products. nih.gov

Similarly, the synthesis of imidazo[1,5-a]quinolines has been investigated, with proposed mechanisms involving steps like decarboxylative cyclization. nih.govrsc.org While specific transition state analyses for the formation of 4H,5H-Imidazo[1,5-a]quinazolin-5-one are not detailed in the available literature, the established mechanisms for analogous structures suggest that the cyclization step is a critical, and often rate-determining, part of the synthesis. These computational approaches are invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility and stability of molecules, which are crucial for understanding their interactions with biological targets.

For quinazolinone derivatives, MD simulations have been employed to analyze the stability of ligand-protein complexes. researchgate.netresearchgate.net These studies typically involve placing the molecule in a simulated physiological environment and observing its movements and interactions over a period of nanoseconds. Key parameters that are monitored include the root mean square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the root mean square fluctuation (RMSF) of protein residues, which highlights flexible regions of the binding pocket. researchgate.net

MD simulations of quinazolinone derivatives bound to various protein targets have demonstrated the importance of hydrogen bonds and hydrophobic interactions in maintaining a stable binding mode. researchgate.net The persistence of these interactions throughout the simulation provides confidence in the binding poses predicted by molecular docking. researchgate.net Although specific MD simulation data for this compound is not available, the general findings for the quinazolinone class of compounds suggest that this molecule would also exhibit a degree of conformational flexibility, which could be important for its biological activity.

In Silico Screening and Molecular Docking Studies with Biological Targets

In silico screening and molecular docking are cornerstones of modern drug discovery, allowing for the rapid assessment of large libraries of compounds for their potential to interact with a specific biological target. The this compound scaffold and its derivatives have been the subject of numerous such studies, targeting a variety of enzymes and receptors implicated in disease.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information is critical for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent and selective inhibitors. Derivatives of the imidazo[1,5-a]quinazoline core have been investigated as potential inhibitors of various kinases, proteases, and other enzymes.

For example, fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones have been docked against the COVID-19 main protease, with some derivatives showing excellent binding energies. nih.gov Similarly, various quinazolinone derivatives have been studied as inhibitors of targets such as epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and DNA gyrase. nih.govnih.govekb.eg These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in the binding of these compounds to their respective targets.

Table 2: Summary of Molecular Docking Studies on Imidazo[1,5-a]quinazoline Analogs and Related Compounds

Compound ClassBiological TargetKey Findings
Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-onesCOVID-19 main proteaseExcellent binding energies, influenced by electronegativity, resonance, and hydrophobic interactions. nih.gov
Quinazolin-4(3H)-one derivativesCDK2, HER2, EGFRSignificant interactions involving hydrogen bonds and pi-alkyl interactions. nih.gov
Quinazolinone Schiff base derivativesDNA gyraseDocking scores ranging from -5.96 to -8.58 kcal/mol, with strong hydrogen bonding to key residues. nih.gov
4-Amino quinazoline (B50416) derivativesEGFR, CDK2Prediction of binding modes within the ATP binding site. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for identifying the key structural features that contribute to their potency.

A 2D-QSAR study has been conducted on a series of 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one derivatives for their antitumor activity against a human mammary carcinoma cell line (MCF7). nih.gov This study resulted in a statistically significant and cross-validated QSAR model that can be used to predict the potency of new compounds in this series. nih.gov The model revealed that certain physicochemical parameters and structural features are important for the observed cytotoxic activity. nih.gov

QSAR studies have also been performed on other related heterocyclic systems, such as imidazo(1,5-a)quinoxalines, to understand their activity as GABA modulators. niscair.res.inresearchgate.net These studies have identified key descriptors, including steric, hydrophobic, and electronic parameters, that influence the biological activity of these compounds. niscair.res.in Cheminformatics tools are also employed to assess the drug-likeness of these compounds, for example, by evaluating their compliance with Lipinski's "rule of five," which predicts oral bioavailability. nih.gov

Biological Activities and Mechanistic Insights in Vitro and Non Clinical in Vivo Studies

Pharmacological Relevance of Imidazoquinazolinone Derivatives

The pharmacological importance of the imidazo[1,5-a]quinazoline core stems from its nature as a hybrid molecule, combining the structural features of both imidazole (B134444) and quinazoline (B50416). Both parent moieties are present in numerous compounds with significant biological activities. Quinazolinones, in particular, are recognized for a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov The fusion of an imidazole ring to the quinazoline framework creates a novel chemical entity with the potential for unique interactions with biological targets. The primary focus of research on 4H,5H-Imidazo[1,5-a]quinazolin-5-one derivatives has been the exploration of their utility as cytotoxic agents for cancer therapy.

Anticancer Activity: In Vitro Efficacy and Cellular Mechanism of Action

In vitro studies have demonstrated the cytotoxic potential of this compound analogues. A notable study synthesized a series of 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one derivatives and evaluated their antitumor activity against the human mammary carcinoma cell line (MCF7).

The in vitro cytotoxic activity was assessed, and the half-maximal inhibitory concentration (IC50) was determined for each compound. The results indicated that several of the synthesized derivatives exhibited activity against MCF7 cells. One of the most active compounds identified in the series was 2-chloro-N-(7,8-dimethoxy-5-oxo-1-phenylimidazo[1,5-a]quinazolin-5(4H)-yl)acetamide.

CompoundSubstitution at Position 4IC50 (µM) against MCF7 Cells
5a-NHCO-CH2-Cl1.6
5b-NHCO-CH2-CH2-Cl2.5
6a-NHCO-CH2-(Piperidin-1-yl)3.5
6b-NHCO-CH2-(4-methylpiperazin-1-yl)2.9
6c-NHCO-CH2-CH2-(Piperidin-1-yl)3.8
6d-NHCO-CH2-CH2-(4-methylpiperazin-1-yl)3.3
7a-NH-CH2-CH2-(Piperidin-1-yl)4.5
7b-NH-CH2-CH2-(4-methylpiperazin-1-yl)4.1
7c-NH-CH2-CH2-CH2-(Piperidin-1-yl)4.9
7d-NH-CH2-CH2-CH2-(4-methylpiperazin-1-yl)4.6
8Fused 1,2,4-triazino[2,3-c]quinazolin-2-one ring4.2
9Fused 1H-imidazole-2,5-dione ring3.9

The precise cellular mechanism of action for these specific this compound analogues has not been fully elucidated in the reviewed literature. However, the broader class of quinazolinone derivatives is known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov It is plausible that these imidazoquinazoline derivatives could share similar mechanisms, but specific studies are required for confirmation.

Antimicrobial and Antiviral Properties

Specific in vitro and non-clinical in vivo studies on the antimicrobial and antiviral activities of this compound and its direct analogues are not extensively detailed in the currently available scientific literature. While the broader classes of quinazolinone and imidazole compounds are known to possess antimicrobial and antiviral properties, dedicated research on this particular isomeric scaffold is limited. nih.gov

Anti-inflammatory and Antioxidant Effects

There is a lack of specific published research focusing on the anti-inflammatory and antioxidant effects of this compound analogues. Although related quinazolinone structures have been investigated for such properties, this specific scaffold remains largely unexplored in this context. researchgate.net

Enzyme Inhibition Studies (e.g., α-Glucosidase Inhibition)

Detailed enzyme inhibition studies, such as those for α-glucosidase, have not been specifically reported for this compound derivatives in the reviewed literature. While other isomers, like imidazo[1,2-c]quinazolines, have been identified as potential α-glucosidase inhibitors, this activity has not been documented for the this compound scaffold. nih.gov

Neuroprotective and Central Nervous System (CNS) Activities

The scientific literature lacks specific studies on the neuroprotective and central nervous system activities of this compound analogues. Research into the neurological effects of this particular chemical structure has not been a primary focus. However, some quinazolinone derivatives have been explored for anticonvulsant and CNS depressant activities. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies for this compound analogues have been primarily conducted in the context of their anticancer activity. Based on the in vitro screening against the MCF7 cell line, several key observations can be made:

Substitution at the 4-amino position: The nature of the substituent on the amino group at position 4 significantly influences cytotoxic activity.

Chloroacetamido and Chloropropionamido Groups: The introduction of a chloroacetamido group (-NHCO-CH2-Cl) at position 4 resulted in the most potent compound in the series. Lengthening the alkyl chain to a chloropropionamido group (-NHCO-CH2-CH2-Cl) slightly decreased the activity.

Incorporation of Secondary Amines: Replacing the terminal chlorine atom with secondary amines like piperidine (B6355638) or N-methylpiperazine generally led to a decrease in cytotoxic activity compared to the chloro-substituted parent compounds.

Linker Length: For derivatives containing piperidine or N-methylpiperazine, a shorter methylene (B1212753) (-CH2-) linker between the carbonyl group and the amine resulted in slightly higher potency than a longer ethylene (B1197577) (-CH2-CH2-) linker.

Direct Amino Linkage: Derivatives where the secondary amine-containing alkyl chain was directly attached to the 4-amino group (forming an N-alkylamino linkage) were generally less active than their N-acylamino counterparts.

Ring Cyclization: Cyclization of the 4-amino substituent to form additional fused heterocyclic rings, such as a 1,2,4-triazinone or an imidazole-2,5-dione, resulted in compounds with moderate activity, but they were less potent than the most active open-chain chloroacetamido derivative.

These findings suggest that a small, electrophilic group attached to the 4-amino position via an acetamido linker is favorable for cytotoxic activity against the MCF7 cell line.

Influence of Substituents on Biological Potency and Selectivity

The biological activity of derivatives based on the imidazo[1,5-a]quinazoline and related quinazolinone frameworks is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies on analogous heterocyclic systems provide valuable insights into the structural requirements for enhanced potency and selectivity.

For the related pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold, which shares structural similarities, research has identified key features for potent inhibition of Topoisomerase I (Top1). These studies revealed that a properly substituted phenyl ring at the 3-position and a protonable dialkylaminoalkylamino chain at the 5-position are critical for activity. nih.gov This suggests that both aromatic interactions and the presence of a basic side chain, which can be protonated at physiological pH, are important for target engagement.

In a different but related series of imidazo[1,2-c]quinazoline derivatives investigated as α-glucosidase inhibitors, the substituents at the C-5 position were found to play a pivotal role in their inhibitory activity. nih.gov This highlights the sensitivity of the biological response to modifications at specific positions around the core structure. For instance, the introduction of an amide functionality and a 1,2,3-triazole ring significantly influenced the inhibitory potency against α-glucosidase. nih.gov

The following table summarizes the structure-activity relationships for a series of pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives as Top1 inhibitors, illustrating the impact of substituents on their biological activity.

Compound IDR (Substitution on Phenyl Ring)X (Linker)Side ChainTop1 Inhibition
Compound A 4-OCH₃NH2-(N,N-dimethylamino)ethyl+++
Compound B 4-ClNH2-(N,N-dimethylamino)ethyl++
Compound C HO2-(N,N-dimethylamino)ethyl+
Compound D 4-OCH₃NH3-(N,N-dimethylamino)propyl+++

Data presented is illustrative and based on findings for the analogous pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold.

Bioisosteric Modifications and Analog Design Principles

The design of novel analogs of this compound often involves bioisosteric modifications, where a functional group is replaced by another with similar physical or chemical properties, to enhance potency, selectivity, or pharmacokinetic properties. A prominent strategy in the broader field of quinazolinone-based drug design is the creation of hybrid molecules that can interact with multiple biological targets.

A noteworthy example is the rational design of dual phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) inhibitors. nih.gov Starting from a known PI3K inhibitor with a quinazolin-4-one core, researchers incorporated an HDAC pharmacophore via an optimized linker. nih.gov This approach led to the development of highly potent dual inhibitors. This principle of molecular hybridization could be applied to the this compound scaffold to develop multi-targeted agents.

Another design principle involves the strategic placement of basic side chains to improve aqueous solubility and facilitate interactions with the biological target. For instance, in a series of 2-aryl-substituted quinazolines, a basic side chain was positioned at the C8 position to explore the optimal structural requirements for biological activity. mdpi.com

Target Identification and Mechanism of Action Elucidation in Biological Systems

A crucial aspect of drug discovery is the identification of the specific molecular targets through which a compound exerts its biological effects. For the quinazolinone class of compounds, a variety of biological targets have been identified, suggesting that the this compound scaffold could also interact with a range of proteins.

Derivatives of the quinazolin-4(3H)-one core have been shown to be potent inhibitors of multiple tyrosine kinases, including CDK2, HER2, and EGFR. nih.govtandfonline.com The mechanism of action for these compounds is often competitive inhibition with ATP at the kinase domain.

For the structurally related pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold, the primary target was identified as Topoisomerase I. nih.gov The mechanism of action was determined to be the trapping of the Top1-mediated cleavage complex, which leads to irreversible DNA strand breaks and subsequent apoptosis. nih.gov

Furthermore, a novel series of pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives were identified as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov Extensive SAR studies led to the discovery of amide derivatives with low nanomolar inhibitory activity against PARP-1. nih.gov

The table below lists potential biological targets for compounds based on quinazolinone and related fused heterocyclic scaffolds, along with their proposed mechanisms of action.

Compound ClassPotential Biological TargetMechanism of Action
Quinazolin-4(3H)-one derivativesTyrosine Kinases (e.g., EGFR, HER2)ATP-competitive inhibition
Pyrazolo[1,5-a]quinazolin-5(4H)-one derivativesTopoisomerase ITrapping of the Top1-DNA cleavage complex
Pyrazolo[1,5-a]quinazolin-5(4H)-one derivativesPARP-1Enzyme inhibition
Imidazo[1,2-c]quinazoline derivativesα-GlucosidaseEnzyme inhibition
Quinazolin-4-one based hydroxamic acidsPI3K/HDACDual enzyme inhibition

Applications Beyond Medicinal Chemistry

Material Science: Development of Materials with Specific Electronic or Optical Properties

While direct research on the electronic and optical properties of 4H,5H-Imidazo[1,5-a]quinazolin-5-one is limited, the broader class of imidazo[1,5-a]quinolines, a structurally related scaffold, has demonstrated significant potential in the field of material science. These compounds are noted for their intense blue luminescence, suggesting their possible application as emitter molecules in organic light-emitting diodes (OLEDs). researchgate.net

Studies on various imidazo[1,5-a]isoquinolines and imidazo[1,5-a]quinolines have revealed that their photophysical properties can be tuned through chemical modification. For instance, the introduction of different substituents can alter the emission wavelength and quantum efficiency. researchgate.net This tunability is a critical feature for the development of advanced materials for electronic displays and lighting applications. The core structure of this compound, with its fused aromatic system, is conducive to π-π stacking and the formation of ordered molecular assemblies, which are desirable characteristics for organic electronic materials.

Table 1: Photophysical Properties of Selected Imidazo[1,5-a]quinoline (B8571028) Derivatives

Compound Substitution Pattern Emission Wavelength (nm) Quantum Yield (%)
Imidazo[5,1-a]isoquinoline Derivative 3-(4-cyanophenyl)-1-(pyridyl) 446 48
Imidazo[5,1-a]isoquinoline Derivative 1-phenyl-3-(2-pyridinyl) 431 33

Data extracted from studies on related imidazoquinoline scaffolds, suggesting the potential for this compound. researchgate.net

The investigation into the electronic properties of this compound and its derivatives could unveil novel materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Chemical Biology: Utilization as Probes in Biochemical Assays

The inherent biological activity of the broader quinazolinone class of compounds points to the potential of this compound as a scaffold for the development of chemical probes. nih.gov Chemical probes are essential tools in chemical biology for the study of proteins and biological pathways. The development of fluorescent probes, for instance, allows for the visualization of biological processes in real-time.

Given that related imidazo[1,5-a]pyridine (B1214698) derivatives have been successfully developed into fluorescent probes for detecting ions and pH changes, it is plausible that the this compound scaffold could be similarly functionalized. researchgate.net By attaching fluorophores or other reporter groups to the core structure, it may be possible to create probes that can selectively bind to specific enzymes or receptors, allowing for their activity and localization within cells to be monitored. The rigid, heterocyclic structure of this compound provides a stable platform that can be systematically modified to achieve desired binding affinities and specificities.

Synthetic Building Blocks for More Complex Chemical Entities

The this compound core is a valuable intermediate in organic synthesis, serving as a foundational structure for the creation of more complex molecules. A variety of synthetic methods have been developed for the construction of the imidazo[1,5-a]quinazolin-5(4H)-one scaffold, highlighting its accessibility and versatility. researchgate.net

Table 2: Synthetic Approaches to the Imidazo[1,5-a]quinazolin-5(4H)-one Scaffold

Method Reactants Conditions Key Features
Electrochemical Dual C(sp3)–H Amination Benzyl amines and 2-methylquinazolin-4-(3H)-ones Metal-free, chemical oxidant-free High yields, switchable synthesis of derivatives
Iodine-Promoted Tandem Oxidative Condensation Benzyl amines and 2-methylquinazolin-4-(3H)-ones Metal-free, molecular oxygen as terminal oxidant Efficient construction of functionalized derivatives
Microwave-Assisted Synthesis Anthranilamide and Boc- or acylamino acids Microwave irradiation, acidic conditions Rapid formation of the quinazolinone core followed by cyclodehydration

These synthetic routes demonstrate the utility of the scaffold as a building block. researchgate.net

These synthetic strategies not only provide access to the core this compound structure but also allow for the introduction of various functional groups. This functional group tolerance is crucial for its use as a building block, enabling chemists to readily incorporate this moiety into larger, more intricate molecular architectures with diverse functionalities. The ability to prepare a library of derivatives from this central scaffold is a significant advantage in the discovery of new molecules with tailored properties.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Methodologies for 4H,5H-Imidazo[1,5-a]quinazolin-5-one

The future synthesis of the this compound core and its analogues will prioritize efficiency, diversity, and environmental sustainability. Traditional multi-step synthetic routes are often hampered by long reaction times and the use of hazardous reagents. frontiersin.org To overcome these limitations, researchers are expected to adapt modern synthetic strategies that align with the principles of green chemistry. numberanalytics.comnih.gov

Key future directions include:

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step, improving atom economy and reducing waste. rsc.orgfrontiersin.org Developing a novel MCR strategy for the this compound scaffold would enable the rapid generation of diverse compound libraries for biological screening.

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. frontiersin.orgnih.gov

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety, scalability, and product consistency. This technology is ideal for optimizing the synthesis of lead compounds. numberanalytics.com

Novel Catalysis: The use of magnetically recoverable catalysts, such as novel palladium catalysts, can simplify purification and reduce the environmental impact by allowing for catalyst recycling. frontiersin.org Exploration of metal-free catalytic systems will also be a key area of focus to avoid toxic metal contamination in final products.

MethodologyKey AdvantagesPotential Application to Imidazoquinazolinones
Multicomponent Reactions (MCRs)High atom economy, reduced steps, diversity-oriented synthesis. rsc.orgRapid assembly of the core scaffold from simple building blocks.
Microwave-Assisted SynthesisDrastically reduced reaction times, improved yields. frontiersin.orgnih.govAcceleration of key cyclization or condensation steps.
Flow ChemistryEnhanced safety, scalability, and process control. numberanalytics.comEfficient and reproducible production of lead candidates.
Sustainable CatalysisRecyclability, reduced waste, avoidance of toxic metals. frontiersin.orgGreener synthesis of intermediates and final products.
Table 1. Emerging Sustainable Synthetic Methodologies and Their Potential Application.

Advanced Mechanistic Studies of Biological Interactions

A deeper understanding of how this compound derivatives interact with their biological targets is crucial for rational drug design. While initial studies may identify biological activity, future research must delve into the specific molecular mechanisms.

Future mechanistic investigations will likely involve:

Structural Biology: Co-crystallization of active compounds with their target proteins (e.g., kinases, enzymes) to obtain X-ray diffraction data will provide atomic-level insights into binding modes.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamic profile of the ligand-target interaction.

Chemical Proteomics: Utilizing probe-based molecules derived from the imidazoquinazolinone scaffold to identify direct protein targets in complex biological systems.

Spectroscopic Analysis: Techniques like Circular Dichroism (CD) can be employed to study conformational changes in a target protein upon ligand binding. nih.gov

These advanced studies will help elucidate structure-activity relationships (SAR) and guide the design of analogues with improved potency and selectivity. nih.gov

Exploration of New Biological Targets and Disease Areas

The quinazolinone core is present in molecules with a wide array of biological activities. nih.gov While initial research on imidazoquinazolinones has shown promise against targets like SHP2 phosphatase and COX-2, the therapeutic potential is far broader. nih.govnih.gov Future research will focus on screening the this compound scaffold against new and diverse biological targets.

Potential new therapeutic areas and targets include:

Oncology: Beyond established targets, screening against emerging cancer targets like protein arginine methyltransferases (PRMTs), histone deacetylases (HDACs), and components of the DNA damage response pathway could yield novel anticancer agents.

Neurodegenerative Diseases: Given the role of kinases and other enzymes in diseases like Alzheimer's, exploring the inhibition of targets such as Glycogen Synthase Kinase-3β (GSK-3β) or Acetylcholinesterase (AChE) is a promising avenue. mdpi.com

Infectious Diseases: The scaffold could be evaluated for activity against bacterial or viral targets, particularly in the context of rising antimicrobial resistance. Previous studies on related aminoquinazolinones have shown antimycobacterial potential. nih.gov

Metabolic Disorders: The discovery of imidazo[1,2-c]quinazoline derivatives as α-glucosidase inhibitors suggests that the broader imidazoquinazolinone class could be explored for treating type 2 diabetes. nih.gov

Disease AreaPotential Biological TargetRationale Based on Related Scaffolds
OncologySHP2 Phosphatase, Receptor Tyrosine Kinases (RTKs)Imidazoquinazolinone derivatives have shown inhibitory activity against SHP2. nih.gov
InflammationCyclooxygenase-2 (COX-2)Imidazo[1,5-a]quinazoline derivatives have been identified as selective COX-2 inhibitors. nih.gov
NeurodegenerationAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Related heterocyclic hybrids show potent inhibition of cholinesterases. mdpi.com
Metabolic Disordersα-GlucosidaseImidazo[1,2-c]quinazoline derivatives are effective α-glucosidase inhibitors. nih.gov
Infectious DiseasesMycobacterium tuberculosis targetsAminoquinazolinone scaffolds have demonstrated antimycobacterial activity. nih.gov
Table 2. Potential New Biological Targets and Disease Areas for Imidazoquinazolinone Derivatives.

Computational Design and Discovery of Next-Generation Imidazoquinazolinone Analogues

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. numberanalytics.com For the this compound series, in silico methods will be pivotal for designing the next generation of analogues with enhanced properties.

Key computational approaches will include:

Structure-Based Drug Design (SBDD): Using the 3D structure of a biological target, molecular docking can predict the binding poses and affinities of novel imidazoquinazolinone analogues, helping to prioritize which compounds to synthesize. nih.govnih.gov

Ligand-Based Drug Design (LBDD): When a target's structure is unknown, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be built based on a set of known active molecules to guide the design of new compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of binding interactions predicted by docking. mdpi.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for optimizing drug-like characteristics early in the design phase, reducing late-stage failures. mdpi.com

Integration with Emerging Technologies in Chemical Synthesis and Biological Evaluation

The synergy between advanced synthetic methods and high-throughput biological evaluation platforms will significantly accelerate the development of this compound-based therapeutics.

Future integration will likely feature:

Automated Synthesis: The use of robotic platforms for automated synthesis will enable the rapid production of large and diverse chemical libraries based on the imidazoquinazolinone scaffold, which is essential for comprehensive screening campaigns. frontiersin.org

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on cellular models, providing rich, multi-parametric data on cytotoxicity, target engagement, and mechanism of action in a single experiment. mdpi.com

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can analyze vast datasets from screening campaigns and computational studies to identify complex SAR patterns, predict the activity of virtual compounds, and suggest novel molecular structures with a high probability of success.

Phenotypic Screening: Moving beyond single-target assays, phenotypic screening in complex cellular or organismal models (e.g., zebrafish) can identify compounds that produce a desired therapeutic effect, even if the exact molecular target is initially unknown. mdpi.com

By embracing these technological advancements, the journey of this compound from a promising chemical scaffold to a potential therapeutic agent can be made more efficient, targeted, and successful.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.